molecular formula C19H20BrF3N2 B6081311 1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B6081311
M. Wt: 413.3 g/mol
InChI Key: BLFGFXFNFCQYCQ-UHFFFAOYSA-N
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Description

1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features both bromobenzyl and trifluoromethylbenzyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-bromobenzyl chloride and 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The bromobenzyl and trifluoromethylbenzyl groups can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromobenzyl)-4-benzylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    1-(3-chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine: Substitution of bromine with chlorine can alter the compound’s reactivity and interactions.

    1-(3-bromobenzyl)-4-[2-(methyl)benzyl]piperazine:

Uniqueness

1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both bromobenzyl and trifluoromethylbenzyl groups, which impart distinct chemical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrF3N2/c20-17-6-3-4-15(12-17)13-24-8-10-25(11-9-24)14-16-5-1-2-7-18(16)19(21,22)23/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFGFXFNFCQYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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